2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride is a compound belonging to the class of 1,3,4-oxadiazoles. This class of compounds is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in drug discovery and development.
The compound can be sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry. Information regarding its synthesis and properties can also be found in scientific literature and databases such as PubChem and BenchChem.
This compound is classified under:
The synthesis of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride typically involves several steps, primarily focusing on the formation of the oxadiazole ring. Common methods for synthesizing oxadiazoles include:
The typical reaction conditions involve:
The molecular formula for 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride is . The structural representation includes an oxadiazole ring substituted with a 4-fluorophenyl group and an ethanamine chain.
Key structural data include:
The compound can undergo various chemical reactions due to its functional groups:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride involves its interaction with specific biological targets. It may inhibit enzymes associated with cell proliferation, suggesting potential anticancer properties. The exact molecular targets can vary based on the specific application but generally involve modulation of signaling pathways critical for cell growth and apoptosis .
Key chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride has several scientific applications:
1,3,4-Oxadiazoles represent a privileged scaffold in contemporary medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure exhibits remarkable metabolic stability and serves as a bioisostere for ester, amide, or carboxylic acid functionalities, thereby enhancing drug-like properties while maintaining target engagement capabilities [3] [8]. The versatility of the 1,3,4-oxadiazole nucleus is evidenced by its presence in FDA-approved therapeutics spanning diverse domains:
The ring's synthetic accessibility enables extensive structural diversification, facilitating optimization of pharmacokinetic and pharmacodynamic profiles. Its planar aromatic geometry supports π-π stacking interactions with biological targets, while the electron-rich heteroatoms participate in hydrogen bonding and dipole-dipole interactions critical for molecular recognition processes [3] [8].
The 1,3,4-oxadiazole ring contributes significantly to bioactive molecule design through three primary mechanisms:
Metabolic Stabilization: Replacing labile carbonyl groups (esters, amides) with the oxidation-resistant oxadiazole ring reduces susceptibility to enzymatic degradation. This property is exemplified in antimicrobial derivatives exhibiting enhanced plasma stability compared to carbonyl-containing analogs [10].
Modulation of Lipophilicity: The heterocycle's log P values typically range between 1.5-3.5, facilitating membrane permeation. Quantitative Structure-Activity Relationship (QSAR) studies on antibacterial oxadiazoles demonstrate strong correlations between calculated partition coefficients and Gram-negative bacterial penetration [1] [4].
Conformational Restriction: The rigid planar structure positions pharmacophoric elements for optimal target interaction. In acetylcholinesterase inhibitors, oxadiazole serves as a linear connector between the catalytic site-binding pyridine and peripheral anionic site-interacting aryl groups [8].
Table 1: Comparative Biological Activities of 1,3,4-Oxadiazole Derivatives
Biological Target | Oxadiazole Derivative Structure | Potency (IC₅₀/ MIC) | Therapeutic Area | Reference |
---|---|---|---|---|
Peptide Deformylase | 6a-h, 13a-h series | 0.039 μg/mL (B. cereus) | Antibacterial | [1] |
STAT3/miR-21 | 2,5-Diaryloxadiazoles | 10 μM (MDA-MB-231) | Anticancer | [6] |
Acetylcholinesterase | 4-Aminopyridine-oxadiazole hybrids | 0.89 μM | Neurocognitive disorders | [8] |
Vector-borne parasites | Lipophilic-tailed oxadiazoles | nM range (P. falciparum) | Antiparasitic | [7] |
Recent synthetic innovations include cyclodehydration of diacylhydrazines using phosphorus oxychloride (yields: 59-70%) and oxidative cyclization with chloramine-T under mild conditions [1] [8]. These methods enable efficient incorporation of fluorinated aryl systems and amine-containing side chains essential for targeting diverse biological pathways.
The strategic incorporation of 4-fluorophenyl motifs leverages fluorine's unique physicochemical properties to enhance drug-target interactions:
Electron-Withdrawing Effect: The fluorine atom (Pauling electronegativity: 4.0) induces significant electron deficiency in the phenyl ring, enhancing hydrogen bond acceptor strength of adjacent functional groups. In oxadiazole derivatives, this amplifies interactions with enzyme catalytic sites, as demonstrated by 27-fold higher acetylcholinesterase inhibition compared to non-fluorinated analogs [8].
Enhanced Membrane Permeability: Fluorination increases log P by approximately 0.25 units while simultaneously reducing metabolic clearance through blockade of para-hydroxylation pathways. These properties collectively improve bioavailability, as observed in fluorinated oxadiazoles exhibiting 3.1-fold greater blood-brain barrier penetration in PAMPA assays [8] [10].
Biological Activity Amplification: The fluorine atom serves as a spectroscopic probe (¹⁹F NMR) for studying ligand-target interactions. Molecular docking of 4-fluorophenyl-oxadiazoles reveals distinctive binding patterns:
Table 2: Impact of Fluorophenyl Substitution on Bioactivity Profiles
Biological System | Non-Fluorinated Analog Activity | 4-Fluorophenyl Analog Activity | Enhancement Factor | Target |
---|---|---|---|---|
Bacillus cereus FM314 | MIC = 1.56 μg/mL | MIC = 0.039 μg/mL | 40× | Peptide deformylase |
MDA-MB-231 breast cancer | IC₅₀ = 84 μM | IC₅₀ = 17 μM | 4.9× | STAT3 transcription |
Plasmodium falciparum | IC₅₀ = 38 nM | IC₅₀ = 7 nM | 5.4× | Dihydroorotate dehydrogenase |
Acetylcholinesterase | IC₅₀ = 8.3 μM | IC₅₀ = 0.30 μM | 27.7× | Catalytic anionic site |
Molecular dynamics simulations of fluorinated oxadiazoles demonstrate 28% longer residence times in protein binding pockets compared to chloro- or methyl-substituted derivatives, attributed to optimal fluorine-induced dipolar interactions with backbone amides [4] [8].
The 2-aminoethyl moiety (-CH₂-CH₂-NH₃⁺Cl⁻) serves as a cationic pharmacophore with multifaceted biological relevance:
Structural Mimicry: Protonated ethylamine (pKₐ ≈ 10.6) at physiological pH mimics natural polyamine substrates, facilitating uptake via bacterial polyamine transport systems. This property is exploited in antimicrobial oxadiazoles where ethylamine conjugation enhances accumulation in S. aureus by 12-fold versus non-aminated analogs [1] [5].
Solubility-Enhancing Vector: The hydrochloride salt form improves aqueous solubility (>50 mg/mL) critical for formulation development while maintaining crystallinity and storage stability. X-ray diffraction analyses reveal ionic lattice stabilization through NH₃⁺···Cl⁻···H-N hydrogen bonding networks [5] [9].
Molecular Conformational Effects: The flexible two-carbon spacer enables optimal pharmacophore positioning. QSAR studies demonstrate an ideal amine-to-oxadiazole distance of 4.9-5.2 Å for acetylcholinesterase inhibition, precisely matching the extended conformation of 2-(5-aryl-1,3,4-oxadiazol-2-yl)ethanamine derivatives [3] [8].
In the specific context of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride, molecular hybridization integrates three pharmacologically validated elements:
Synthetic routes typically commence with 4-fluorobenzoic acid hydrazide, proceeding through cyclocondensation with ethyl malonyl chloride derivatives, followed by hydrochlorination. The hydrochloride salt crystallizes with a characteristic melting point of 109.5°C and density of 1.22 g/cm³ [5] [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2